molecular formula C11H9NO2 B1346232 5-Phenyl-1H-pyrrole-2-carboxylic acid CAS No. 6636-06-2

5-Phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1346232
CAS No.: 6636-06-2
M. Wt: 187.19 g/mol
InChI Key: YEQVNAGNEONSTR-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. One common method includes the use of thionyl chloride (SOCl₂) to convert the intermediate into the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture at elevated temperatures and employing purification techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (e.g., bromine) or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation Products: Pyrrole-2,5-dicarboxylic acids.

    Reduction Products: Pyrrole-2-carbinol derivatives.

    Substitution Products: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

5-Phenyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can participate in hydrogen bonding and π-π interactions due to its aromatic structure. These interactions can influence biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-phenyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQVNAGNEONSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984994
Record name 5-Phenyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-06-2
Record name 6636-06-2
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Record name 5-Phenyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1H-pyrrole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a 1L round bottomed flask with a stirring bar and an argon inlet was added 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester AV-4-1 (4.84 g, 22.28 mmol), dry CH2Cl2 (220 mL) and DDQ (5.06 g, 22.28 mmol). This solution was stirred at ambient temperature 1 h. The solvent was removed in vacuo. Aqueous NaOH (10% w/v, 440 mL) was added and the mixture was heated at reflux 24 h. The cooled, black solution was poured onto crushed ice and the mixture was acidified with conc. HCl. This mixture was extracted with EtOAc (2×). The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel using 2.5% MeOH in EtOAc as eluant to give 5-phenyl-1H-pyrrole-2-carboxylic acid AV-5-1 as an off white solid. 1H NMR (CDCl3) δ 6.59 (1H, dd, j=2.7, 3.9 Hz), 7.13 (1H, dd, j=2.7, 3.9 Hz), 7.34 (1H, m), 7.41 (2H, m), 7.59 (2H, m), 9.40 (1H, br s).
[Compound]
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Synthesis routes and methods II

Procedure details

LiOH (27.5 mg, 0.65 mmol) was added to a stirred solution of 5-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (67 mg, 0.31 mmol) in THF:MeOH:H2O (3:1:1, 3 mL), and the resulting mixture was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl, filtered the solid precipitated to afford 37 mg (63.79% yield) of 5-Phenyl-1H-pyrrole-2-carboxylic acid. LCMS Purity: 92.24%.
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27.5 mg
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67 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the derivatives of 5-Phenyl-1H-pyrrole-2-carboxylic acid amide interact with their targets, and what are the downstream effects?

A1: The research primarily focuses on the binding affinity of these derivatives to specific proteins: peroxiredoxin 5 in Candida albicans and the main protease of COVID-19. [] Using docking studies, the researchers found that the derivatives demonstrated a strong fit within the active sites of these target proteins. [] This binding interaction suggests a potential inhibitory effect on these proteins. Inhibiting peroxiredoxin 5 in Candida albicans could disrupt the fungal defense mechanisms against oxidative stress, potentially leading to growth inhibition or cell death. [] Similarly, inhibiting the COVID-19 main protease could interfere with viral replication. []

Q2: Can you explain the structure-activity relationship (SAR) observed in the study and its implications?

A2: While the study doesn't delve deeply into systematic SAR analysis, it highlights that the variations in the derivatives' structures, specifically the presence of pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[1,2-a]pyrazine moieties, influence their binding affinity to the target proteins. [] This finding suggests that further modifications to the this compound amide scaffold could potentially enhance target specificity and improve antimicrobial activity. Further research exploring various substituents and their impact on binding affinity and antimicrobial activity is crucial to establish a comprehensive SAR profile.

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